Fenchone
Overview
Description
Fenchone is an organic compound classified as a monoterpenoid and a ketone . It is a colorless oily liquid with a structure and an odor similar to those of camphor . Fenchone is a constituent of absinthe and the essential oil of fennel . It is used as a flavor in foods and in perfumery .
Synthesis Analysis
A series of novel cannabinoid-type derivatives were synthesized by the coupling of (1S,4R)- (+) and (1R,4S)- (−)-fenchones with various resorcinols/phenols . The fenchone-resorcinol derivatives were fluorinated using Selectfluor and demethylated using sodium ethanethiolate in dimethylformamide (DMF) .
Molecular Structure Analysis
The molecular formula for Fenchone is C10H16O, and it has a molar mass of approximately 152.24 g/mol . The structure of this compound consists of a ten-carbon backbone forming a bicyclic system, which incorporates a ketone functional group, making it a bicyclic ketone .
Chemical Reactions Analysis
While specific chemical reactions involving Fenchone are not detailed in the search results, GC–MS analysis of standard Fenchone has been reported .
Physical And Chemical Properties Analysis
Fenchone is a colorless liquid that is not soluble in water but miscible with alcohol . It has a distinct camphoraceous odor which is often described as ‘woody’ and ‘earthy’ . The molecular weight of Fenchone is 152.23 g/mol .
Scientific Research Applications
Traditional Uses and Phytochemistry of Fennel
Fenchone is a significant component of Foeniculum vulgare (fennel), used traditionally in various culinary and medicinal applications. Fennel is known for its carminative, digestive, lactogogue, and diuretic properties, and is utilized in treating respiratory and gastrointestinal disorders. The seeds of fennel, flavored with fenchone, are used in a variety of food and beverage products. Fenchone, along with other phytoconstituents like trans-anethole and estragole, contributes to the pharmacological activities of fennel, such as antifungal, antibacterial, antioxidant, antithrombotic, and hepatoprotective effects. These properties highlight fenchone's role in traditional medicine and its potential for further pharmacological exploration (Rather et al., 2016).
Antifungal and Antidiarrheal Properties
Fenchone exhibits notable antidiarrheal and antifungal activities. In particular, its antidiarrheal effect seems to involve an antimotility effect, but not antisecretory mechanisms. This property of fenchone is evident in its ability to inhibit the growth of fungal strains, indicating its potential in treating gastrointestinal diseases and fungal infections (Pessoa et al., 2020).
Spasmolytic Activities in Respiratory Disorders
Fenchone has been studied for its bronchodilator effects, particularly in the management of airway disorders. It exhibits spasmolytic effects in isolated tracheal muscles, indicating its potential use in treating respiratory conditions. The study conducted using guinea pig tracheal muscles and in silico molecular docking studies reveals that fenchone's spasmolytic action is predominantly mediated by K+ channel activation, along with dual inhibition of PDE and Ca2+ channels (Rehman et al., 2022).
Antibacterial and Antibiofilm Properties
Fenchone has demonstrated effective antibacterial and antibiofilm properties against bacteria and Candida spp. It interacts with proteins from various microorganisms, suggesting its utility in developing new antimicrobial drugs. The study emphasizes fenchone's potential in treating infections and inhibiting biofilm production in a dose-dependent manner (Ahmad et al., 2022).
Antioxidant and Anticancer Activities
Fenchone's structural similarity with other bioactive compounds like camphor suggests its potential in various biological activities. It has been found to possess antioxidant activity, antimicrobial activity, and a strong antifungal effect. Interestingly, fenchone also showed cytotoxic effects against cancerous cells, opening avenues for its use in cancer research (Singh et al., 2019).
Influence on Rheological Properties
In food science, fenchone's interaction with starch has been studied, demonstrating its impact on the rheological properties of low concentration starch systems. This interaction induces the gelation of starch systems, suggesting its potential application in food technology (Nuessli et al., 1995).
Soil Respiration and Microbial Population Shift
Fenchone's impact on soil biology has been observed, where its addition to soil samples induced significant increases in soil respiration and bacterial population. This indicates fenchone's role in influencing microbial dynamics in the soil, relevant in agricultural and environmental studies (Vokou et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXDLQBQYFFVNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025324 | |
Record name | alpha-Fenchone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS], Liquid, Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma | |
Record name | Fenchone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20923 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | l-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 194.00 °C. @ 760.00 mm Hg | |
Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
Record name | l-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.941-0.946 | |
Record name | l-Fenchone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2173/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Fenchone | |
CAS RN |
1195-79-5, 7787-20-4 | |
Record name | (±)-Fenchone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenchone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenchone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Fenchone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethyl-8,9-dinorbornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5-6 °C | |
Record name | (+)-Fenchone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034985 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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